5-Iodo-2-methylnicotinonitrile
CAS No.:
Cat. No.: VC13613602
Molecular Formula: C7H5IN2
Molecular Weight: 244.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H5IN2 |
|---|---|
| Molecular Weight | 244.03 g/mol |
| IUPAC Name | 5-iodo-2-methylpyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C7H5IN2/c1-5-6(3-9)2-7(8)4-10-5/h2,4H,1H3 |
| Standard InChI Key | YSADBIOQGLTVSE-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=N1)I)C#N |
| Canonical SMILES | CC1=C(C=C(C=N1)I)C#N |
Introduction
5-Iodo-2-methylnicotinonitrile is a synthetic organic compound with the molecular formula C7H5IN2 and a molecular weight of 244.03 g/mol. It is derived from the iodination of 2-methylnicotinonitrile, a derivative of nicotinic acid. The compound features a pyridine ring with a cyano group (-C≡N) and an iodine substituent at the 5-position, which significantly influences its reactivity and biological activity.
Synthesis Methods
The synthesis of 5-iodo-2-methylnicotinonitrile primarily involves iodination reactions. One common method uses iodine or iodine monochloride as iodinating agents. Alternative methods include electrophilic aromatic substitution, where iodine acts as an electrophile substituting a hydrogen atom on the aromatic ring.
Applications in Research
5-Iodo-2-methylnicotinonitrile has several scientific research applications:
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Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
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Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
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Material Science: It is employed in the synthesis of novel materials with unique properties, such as conductive polymers or advanced coatings.
Stability and Handling
The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature variations.
Characterization Techniques
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are typically used to confirm the structure of 5-iodo-2-methylnicotinonitrile.
Research Findings and Data
| Property | Value |
|---|---|
| Molecular Formula | C7H5IN2 |
| Molecular Weight | 244.03 g/mol |
| Synthesis Method | Iodination reactions |
| Chemical Reactions | Substitution, oxidation/reduction, coupling reactions |
| Applications | Organic synthesis, medicinal chemistry, material science |
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